2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide
CAS No.:
Cat. No.: VC16160041
Molecular Formula: C26H24ClN5OS
Molecular Weight: 490.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24ClN5OS |
|---|---|
| Molecular Weight | 490.0 g/mol |
| IUPAC Name | 2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-chlorophenyl)ethylideneamino]acetamide |
| Standard InChI | InChI=1S/C26H24ClN5OS/c1-17-8-12-20(13-9-17)25-30-31-26(32(25)21-14-10-18(2)11-15-21)34-16-24(33)29-28-19(3)22-6-4-5-7-23(22)27/h4-15H,16H2,1-3H3,(H,29,33)/b28-19+ |
| Standard InChI Key | XTWKQFVUEBFLIU-TURZUDJPSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC=CC=C4Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC=CC=C4Cl |
Introduction
The compound 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide is a complex organic molecule featuring a triazole ring, a sulfanyl group, and an acetohydrazide moiety. This structure suggests potential applications in medicinal chemistry, particularly due to the biological activities associated with triazole derivatives, such as antibacterial, antifungal, and anticancer properties.
Structural Features
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Triazole Ring: This heterocyclic ring is known for its stability and ability to participate in various chemical reactions, contributing to the compound's reactivity and biological activity.
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Sulfanyl Group: Enhances interaction with biological targets, potentially influencing the compound's efficacy.
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Acetohydrazide Moiety: Contributes to the compound's ability to form hydrogen bonds, which can affect its solubility and interaction with enzymes or receptors.
Synthesis Methods
The synthesis of similar triazole-based compounds typically involves multiple steps, including the formation of the triazole ring and the attachment of the sulfanyl and acetohydrazide groups. Conditions such as temperature, solvent choice (e.g., dimethylformamide or ethanol), and catalyst selection (e.g., triethylamine) can be optimized to improve yield and purity.
Biological Activities
Triazole derivatives are known for their diverse biological activities, including:
| Biological Activity | Description |
|---|---|
| Antibacterial | Effective against both Gram-positive and Gram-negative bacteria. |
| Antifungal | Exhibits activity against various fungal species. |
| Anticancer | Shows potential in inhibiting cancer cell growth. |
While specific data on 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide is limited, related compounds have demonstrated promising therapeutic effects .
Research Findings and Future Directions
Research into the biological mechanisms of triazole derivatives is ongoing. Studies involving molecular docking and interaction with biological targets are crucial for understanding how structural modifications might enhance efficacy or reduce side effects . Future research should focus on in vitro and in vivo studies to fully elucidate the compound's therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one | Contains a triazole ring and sulfanyl group | Different phenyl substitutions |
| 2-{[4-(4-Methylphenyl)-5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Similar triazole framework | Different hydrazide moiety |
| 2-{[5-(p-Tolyl)-1H-imidazol-2-yl]sulfanyl}-N'-[(E)-(p-tert-butylphenyl)ethylidene]acetohydrazide | Imidazole instead of triazole | Different heterocyclic structure |
These comparisons highlight how variations in substituents can influence biological activity and chemical properties.
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